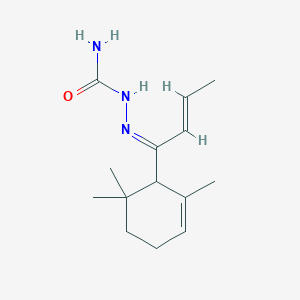![molecular formula C16H17NO3 B5331337 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
3-methoxy-4-[(3-methylbenzyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-[(3-methylbenzyl)oxy]benzamide, also known as MBBA, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have a range of biological activities that make it a valuable tool in the study of various physiological processes.
作用機序
The mechanism of action of 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has also been shown to modulate the activity of various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has also been found to have antitumor effects, inhibiting the growth of various cancer cell lines. In addition, 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide in lab experiments include its ability to modulate the activity of various enzymes and receptors, as well as its anti-inflammatory and analgesic effects. However, there are also limitations to using 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide in lab experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
For research on 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide include the development of novel derivatives, the study of its effects in animal models of neurological disorders, and further research on its safety and efficacy in humans.
合成法
The synthesis of 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with acetic anhydride to form the final compound, 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide. The yield of the synthesis is typically around 50-60%.
科学的研究の応用
3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 3-methoxy-4-[(3-methylbenzyl)oxy]benzamide has also been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-methoxy-4-[(3-methylphenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVAKELZTDFSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)
![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)


![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)
